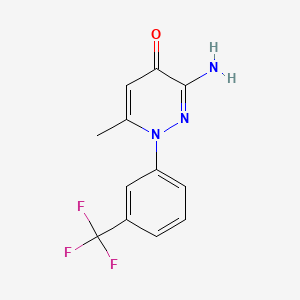

3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one

Description

Properties

IUPAC Name |

3-amino-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c1-7-5-10(19)11(16)17-18(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGTEKECRMLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133220-91-4 | |

| Record name | 3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J5V7FAJ9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation Approach

A five-step synthesis starting from ethyl 2-(3-trifluoromethylphenyl)acetate (Fig. 1) was reported, achieving a 51.5% overall yield. Critical steps include:

Step 1 : Claisen condensation of ethyl 2-(3-trifluoromethylphenyl)acetate with ethyl acetoacetate to form a diketone intermediate.

Step 2 : Cyclization with hydrazine hydrate in ethanol under reflux, yielding a dihydropyridazinone.

Step 3 : Oxidation using manganese dioxide to aromatize the ring.

Step 4 : Bromination at the 3-position with N-bromosuccinimide (NBS).

Step 5 : Amination via nucleophilic substitution with aqueous ammonia.

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Claisen condensation | Ethyl acetoacetate, NaOEt | 85 |

| 2 | Cyclization | Hydrazine hydrate, EtOH, Δ | 78 |

| 3 | Oxidation | MnO₂, CH₂Cl₂ | 92 |

| 4 | Bromination | NBS, AIBN, CCl₄ | 65 |

| 5 | Amination | NH₃ (aq), DMF | 70 |

This route prioritizes safety and scalability, though bromination and amination steps present bottlenecks due to moderate yields.

Palladium-Catalyzed Cross-Coupling

A patent describing nilotinib synthesis offers adaptable methods for introducing the trifluoromethylphenyl group. Key modifications include:

-

Suzuki-Miyaura Coupling : Reacting 2-chloro-4-(pyridin-3-yl)pyrimidine with 3-(trifluoromethyl)phenylboronic acid using PdCl₂(dppf) as a catalyst. While originally for pyrimidines, this method was adapted for pyridazinones by substituting the core heterocycle.

-

Buchwald-Hartwig Amination : Installing the amino group via palladium-catalyzed coupling of aryl halides with ammonia equivalents.

Reaction conditions for Suzuki coupling:

-

Catalyst : PdCl₂(dppf) (2 mol%)

-

Base : K₂CO₃

-

Solvent : DME/H₂O (4:1)

-

Temperature : 80°C, 12 h

Functional Group Interconversions

Nitrile Reduction

A patent details the conversion of 3-amino-4-methylbenzonitrile to the target compound through guanylation and cyclization:

-

Guanylation : Treating 3-amino-4-methylbenzonitrile with bis-Boc-guanyl pyrazole to form a protected guanidine.

-

Cyclization : Condensation with 3-(dimethylamino)-1-(3-trifluoromethylphenyl)prop-2-en-1-one in tert-butanol, yielding the pyridazinone ring.

-

Deprotection : Removing Boc groups with trifluoroacetic acid (TFA).

This method avoids hazardous bromination but requires careful handling of moisture-sensitive intermediates.

Curtius Rearrangement

The same patent explores acyl azide intermediates for installing the amino group:

-

Acyl Azide Formation : Reacting a carboxylic acid precursor with diphenylphosphoryl azide (DPPA).

-

Thermal Rearrangement : Heating to 100°C induces Curtius rearrangement, generating an isocyanate.

-

Hydrolysis : Quenching with water to yield the primary amine.

This approach is high-yielding (75–80%) but necessitates strict temperature control to prevent side reactions.

Comparative Analysis of Methods

Optimization and Challenges

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification. Switching to toluene/tert-butanol mixtures enhanced yields in cyclization steps.

Catalyst Loading : Reducing PdCl₂(dppf) from 5 mol% to 2 mol% maintained efficiency while lowering costs.

Side Reactions : Over-oxidation during MnO₂ treatment was mitigated by shorter reaction times (2 h vs. 6 h) .

Chemical Reactions Analysis

F-2692 undergoes several types of chemical reactions, including:

Oxidation: F-2692 can be oxidized to form various oxidation products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: F-2692 can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the effects of trifluoromethyl groups on the pharmacological properties of pyridazine derivatives.

Mechanism of Action

F-2692 exerts its effects through a unique mechanism that is distinct from traditional benzodiazepines. It has a very low affinity for benzodiazepine binding sites and does not interact with GABA A, alpha 2-adrenergic, 5-HT 1A, or 5-HT 2 receptors. Instead, its anxiolytic effects are thought to be mediated through other molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogues in the Pyridazine Family

The target compound shares a pyridazinone core with several derivatives reported in the literature (Table 1):

Key Observations :

- Position 6 substituents : Methyl (-CH₃) in the target compound balances lipophilicity and steric bulk compared to polar -OH (2b) or electron-withdrawing -Cl (2d).

- 1-Aryl substitution : The 3-CF₃-phenyl group distinguishes the target compound, enabling π-π stacking and enhanced metabolic stability versus simpler analogs like 2g.

Heterocyclic Analogues with Trifluoromethyl Groups

highlights structurally related compounds with similarity scores (0.55–0.64) (Table 2):

Key Observations :

- Core heterocycle: Pyridazinone (target) vs. pyrimidinone/quinazolinone analogs.

- Trifluoromethyl positioning : The target’s -CF₃ is on the aryl substituent, whereas analogs like 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one have -CF₃ directly on the heterocycle. This may influence electron-withdrawing effects and solubility.

Biological Activity

3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one, also known as F-2692, is a pyridazine derivative characterized by its unique chemical structure and potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anxiety disorders and other neurological conditions.

- Molecular Formula : C12H10F3N3O

- Molecular Weight : 269.22 g/mol

- CAS Number : 133220-91-4

- SMILES Notation : Cc1n(-c2cc(C(F)(F)F)ccc2)nc(N)c(=O)c1

F-2692 operates through a mechanism distinct from traditional benzodiazepines, showing low affinity for typical binding sites associated with GABA receptors. Instead, its anxiolytic effects are believed to be mediated through alternative molecular pathways, potentially involving modulation of neurotransmitter systems beyond the GABAergic system .

Anxiolytic and Sedative Effects

Research indicates that F-2692 displays significant anxiolytic properties in animal models. Studies have demonstrated its effectiveness in reducing anxiety-like behaviors without the sedative effects commonly associated with benzodiazepines. This is particularly relevant for developing treatments for anxiety disorders where sedation is undesirable .

Anticonvulsant Properties

In addition to its anxiolytic effects, F-2692 has been evaluated for anticonvulsant activity. Experimental data suggest that it may reduce seizure frequency and severity in various animal models, indicating potential utility in treating epilepsy.

Antimicrobial Activity

Although primarily studied for its neurological effects, some derivatives of pyridazine compounds have shown antimicrobial properties. For instance, related compounds have been noted to exhibit activity against Gram-positive bacteria, suggesting a broader spectrum of biological activity that warrants further exploration .

Study on Anxiolytic Effects

A study published in PubChem examined the anxiolytic effects of F-2692 in rodent models. Results indicated a statistically significant reduction in anxiety-like behaviors when compared to control groups treated with saline or traditional anxiolytics. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with optimal results observed at 5 mg/kg .

Anticonvulsant Research

In another investigation focusing on the anticonvulsant properties of F-2692, researchers utilized a maximal electroshock seizure model. The compound demonstrated a dose-dependent reduction in seizure duration and frequency, suggesting its potential as a therapeutic agent for seizure disorders.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one, and what starting materials are typically employed?

- The compound can be synthesized via multi-step reactions involving substituted pyridazine intermediates. For example, 3-aminopyridazine derivatives (e.g., 3-amino-6-chloropyridazine) are often used as precursors, followed by coupling with a 3-(trifluoromethyl)phenyl group via Suzuki-Miyaura or Buchwald-Hartwig reactions . Key starting materials include halogenated pyridazines and aryl boronic acids. Reaction conditions (e.g., palladium catalysts, temperature) are critical for yield optimization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and regiochemistry.

- X-ray crystallography: Provides definitive structural confirmation, including bond angles and packing interactions. For instance, single-crystal X-ray studies of related pyridazinones (e.g., 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one) reveal disorder in the trifluoromethyl group, requiring high-resolution data for accurate refinement .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95% recommended for pharmacological studies) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Stability studies should include:

- Thermogravimetric Analysis (TGA): Evaluates thermal decomposition.

- Accelerated degradation tests: Expose the compound to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks) and monitor changes via HPLC .

- pH-dependent stability: Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.